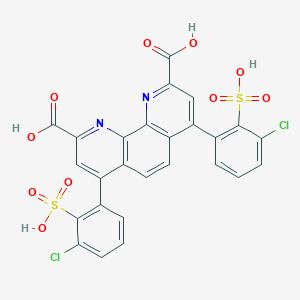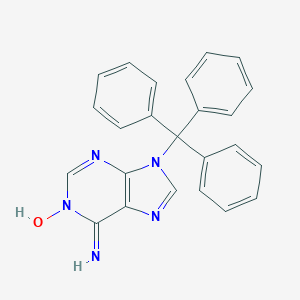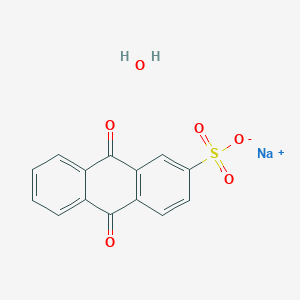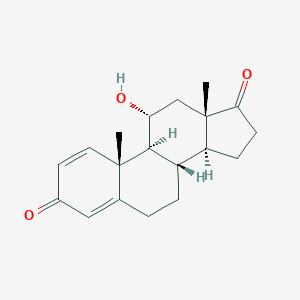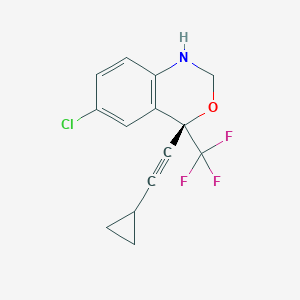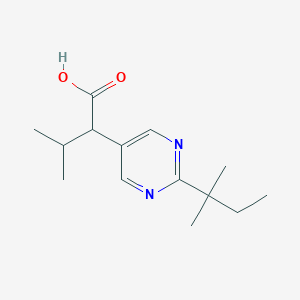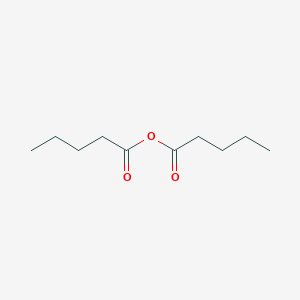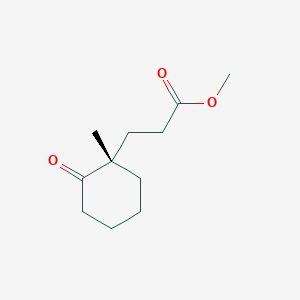
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate, also known as MOP, is a chiral molecule that has gained significant attention in the scientific community due to its potential application in various fields. MOP is a bicyclic compound that contains a ketone functional group and an ester functional group. This compound belongs to the family of cyclohexanone derivatives and has a molecular weight of 196.25 g/mol.
作用機序
The mechanism of action of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in cells. This compound has been shown to bind to proteins such as tubulin and tau, which are involved in the regulation of microtubule dynamics. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease. In addition, this compound has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of Parkinson's disease.
実験室実験の利点と制限
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has several advantages for use in lab experiments. It is a chiral molecule, which means that it can be used as a chiral auxiliary in asymmetric synthesis. This compound is also relatively easy to synthesize and has a high degree of stereochemical purity. However, this compound has some limitations for use in lab experiments. It is a highly reactive molecule and can be difficult to handle. In addition, this compound is relatively expensive compared to other chiral molecules.
将来の方向性
There are several future directions for research on (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the use of this compound as a chiral auxiliary in asymmetric synthesis. In addition, there is a need for further studies to elucidate the mechanism of action of this compound and its potential molecular targets. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound.
合成法
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate can be synthesized using various methods, including the asymmetric hydrogenation of 2-oxocyclohexanone, the asymmetric transfer hydrogenation of 2-oxocyclohexanone, and the asymmetric epoxidation of 1-methylcyclohexene. The most common method for synthesizing this compound is the asymmetric hydrogenation of 2-oxocyclohexanone. This method involves the use of a chiral catalyst and a hydrogen source to selectively hydrogenate the ketone functional group in 2-oxocyclohexanone to form this compound.
科学的研究の応用
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
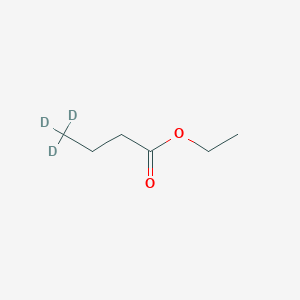
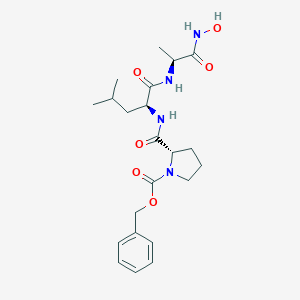

![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)

